molecular formula C16H12ClNO3 B1222999 (2E)-3-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)prop-2-enoic acid

(2E)-3-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)prop-2-enoic acid

Cat. No. B1222999
M. Wt: 301.72 g/mol
InChI Key: WRSQBHLTGLFCSJ-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-[[(4-chlorophenyl)-oxomethyl]amino]phenyl]-2-propenoic acid is a member of benzamides.

Scientific Research Applications

  • Structural and Molecular Analysis :

    • The compound has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. It exhibits specific crystal structures stabilized through various molecular interactions, including intramolecular hydrogen bonds and intermolecular interactions, which are significant in understanding its chemical behavior (Venkatesan et al., 2016).
    • Another study examined its conformational behavior and structural stability, providing insights into the charge transfer within the molecule and its molecular vibrations (Mary et al., 2014).
  • Synthesis and Applications in Nonlinear Optics (NLO) :

    • Research on the synthesis of analogues and derivatives of this compound has been conducted, highlighting its potential as a precursor for other compounds with specific applications (Allan & Tran, 1981).
    • Its NLO activity was investigated, where studies confirmed its significant potential in nonlinear optical properties, making it a candidate for future optical material research (Venkatesan et al., 2016).
  • Biological and Pharmacological Insights :

    • Some studies have explored its antimicrobial properties and potential as a biocidal agent, highlighting the compound's relevance in medicinal chemistry (Shahzadi et al., 2008).
    • It has also been investigated for its potential in producing antileukotrienic agents, which are significant in pharmacological research (Jampílek et al., 2004).

properties

Product Name

(2E)-3-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)prop-2-enoic acid

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

(E)-3-[3-[(4-chlorobenzoyl)amino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H12ClNO3/c17-13-7-5-12(6-8-13)16(21)18-14-3-1-2-11(10-14)4-9-15(19)20/h1-10H,(H,18,21)(H,19,20)/b9-4+

InChI Key

WRSQBHLTGLFCSJ-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)prop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(2E)-3-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(2E)-3-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)prop-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(2E)-3-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(2E)-3-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.